Thiourea, N-ethyl-N'-(2-fluorophenyl)-
Overview
Description
Thiourea, N-ethyl-N’-(2-fluorophenyl)- is an organosulfur compound with a chemical formula of C9H11FN2S. This compound belongs to the class of thiourea derivatives, which are known for their diverse applications in organic synthesis and biological activities. Thiourea derivatives have garnered significant attention due to their potential antibacterial, antioxidant, anticancer, anti-inflammatory, and other therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-ethyl-N’-(2-fluorophenyl)- typically involves the reaction of N-ethylthiourea with 2-fluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of Thiourea, N-ethyl-N’-(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-ethyl-N’-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of thiourea derivatives into their corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiourea derivatives into their corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Thiourea, N-ethyl-N’-(2-fluorophenyl)- can yield sulfoxides or sulfones, while reduction can produce corresponding amines .
Scientific Research Applications
Thiourea, N-ethyl-N’-(2-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits potential antibacterial and antioxidant properties, making it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Thiourea, N-ethyl-N’-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a chemical formula of SC(NH2)2.
N-ethylthiourea: A derivative with an ethyl group attached to the nitrogen atom.
2-fluorophenylthiourea: A derivative with a fluorophenyl group attached to the nitrogen atom.
Uniqueness
Thiourea, N-ethyl-N’-(2-fluorophenyl)- is unique due to the presence of both an ethyl group and a fluorophenyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
1-ethyl-3-(2-fluorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCRLSLRGLNPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399350 | |
Record name | Thiourea, N-ethyl-N'-(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62644-10-4 | |
Record name | Thiourea, N-ethyl-N'-(2-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYL-3-(2-FLUOROPHENYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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